![molecular formula C21H24N4O4S B2513082 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide CAS No. 946356-59-8](/img/structure/B2513082.png)
4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide
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Description
4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
- The compound’s sulfonamide moiety and aromatic rings make it a potential candidate for cancer research. Researchers investigate its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cancer progression .
- Tyrosine kinases play a crucial role in cell signaling and proliferation. This compound’s structure suggests it could act as a tyrosine kinase inhibitor. Researchers explore its potential in targeting specific kinases associated with diseases like leukemia and solid tumors .
- The benzene sulfonamide scaffold often exhibits anti-inflammatory effects. Scientists study this compound’s ability to modulate inflammatory pathways, potentially providing therapeutic options for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- The presence of the pyrimidine ring and the sulfonamide group hints at possible antibacterial properties. Researchers evaluate its efficacy against bacterial strains, including drug-resistant ones. It may serve as a lead compound for novel antibiotics .
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance. This compound’s sulfonamide group mimics the substrate for these enzymes. Investigating its inhibitory effects on carbonic anhydrases could lead to applications in treating glaucoma, epilepsy, and other disorders .
- PDT combines light and photosensitizers to selectively destroy cancer cells. The aromatic rings in this compound could serve as effective photosensitizers. Researchers explore its potential in PDT for various cancers, including skin and gastrointestinal malignancies .
Anti-Cancer Research
Tyrosine Kinase Inhibitor
Anti-Inflammatory Properties
Antibacterial Activity
Carbonic Anhydrase Inhibition
Photodynamic Therapy (PDT)
properties
IUPAC Name |
4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-13-14(2)19(11-10-18(13)28-4)30(26,27)25-17-8-6-16(7-9-17)24-20-12-21(29-5)23-15(3)22-20/h6-12,25H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWPTUABIVIWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide |
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